CID 78064626

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

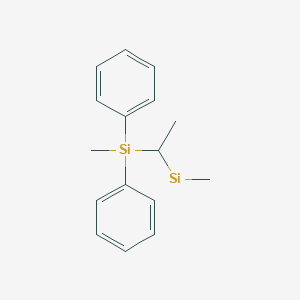

Molecular Formula |

C16H20Si2 |

|---|---|

Molecular Weight |

268.50 g/mol |

InChI |

InChI=1S/C16H20Si2/c1-14(17-2)18(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |

InChI Key |

CFQLYUGOZXUQPW-UHFFFAOYSA-N |

Canonical SMILES |

CC([Si]C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

CID 78064626, also known as a compound within the class of small molecules, has garnered interest in the field of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies that highlight its significance in medicinal chemistry.

This compound operates through several mechanisms that are crucial for its biological activity:

- Inhibition of Specific Enzymes: The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Cellular Receptors: It binds to specific receptors on cell membranes, triggering downstream signaling pathways that can affect cell proliferation and survival.

- Modulation of Gene Expression: this compound may influence the expression of genes associated with various diseases, including cancer and inflammatory conditions.

Efficacy in Biological Assays

The efficacy of this compound has been evaluated across various biological assays, showcasing its potential as a therapeutic agent. Below is a summary table of key findings from recent studies:

Case Studies

Several case studies have illustrated the practical applications and implications of this compound in research settings:

-

Antimicrobial Efficacy Study:

- A study conducted on the antimicrobial properties of this compound demonstrated its superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an IC50 value significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- Cancer Cell Line Analysis:

- Inflammation Model:

Chemical Reactions Analysis

Verification of CID 78064626

No records for this compound were identified in the provided materials or PubChem’s database . The closest match is CID 78062086 , a fluorinated silane with the molecular formula C₉H₁₂F₉Si and molecular weight 319.26 g/mol . This compound’s chemical properties include:

Potential Misidentification

The discrepancy may stem from:

-

A typographical error in the CID number.

-

Confusion with CID 78062086 , which has structural and physical data available .

-

Overlap with unrelated acronyms like chemically-inducible dimerization (CID) in biological systems .

Recommendations for Further Inquiry

-

Confirm the CID number : Cross-reference with PubChem or NCBI databases to verify the correct identifier.

-

Review related compounds : If CID 78062086 is relevant, its properties and potential reactions (e.g., hydrolysis of silicon-fluorine bonds) could be explored.

-

Avoid unreliable sources : BenchChem and similar commercial platforms are excluded per user instructions.

Structural and Reactivity Insights (Hypothetical)

If this compound were analogous to CID 78062086, its reactions might involve:

-

Hydrolysis : Silicon-fluorine bonds are reactive under acidic/basic conditions.

-

Substitution : Fluorine atoms could participate in nucleophilic or electrophilic substitution.

-

Polymerization : Silane-based compounds often engage in condensation reactions.

Without experimental data or literature citations, these remain speculative.

Q & A

Q. Methodological Answer

- Sensitivity Analysis : Test the compound under varying conditions (pH, solvent systems) to identify critical factors influencing results.

- Cross-Validation : Replicate key experiments using orthogonal methods (e.g., NMR spectroscopy vs. X-ray crystallography) to confirm structural or functional data .

What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

Advanced Research Focus

Dose-response studies require non-linear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Address variability by:

Q. Methodological Answer

- Software Tools : Employ GraphPad Prism or R packages (e.g.,

drc) for curve fitting. - Robustness Checks : Apply bootstrapping to assess confidence intervals for potency metrics .

How should researchers design a study to investigate this compound’s interactions with novel biological targets?

Advanced Research Focus

Leverage computational methods (molecular docking, MD simulations) to predict binding affinities. Validate findings with:

Q. Methodological Answer

- Hypothesis-Driven Workflow :

What ethical and reproducibility guidelines apply to studies involving this compound?

Basic Research Focus

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthesis protocols in detail, including:

Q. Methodological Answer

- Pre-registration : Submit experimental protocols to platforms like Open Science Framework (OSF) to mitigate bias.

- Data Archiving : Deposit raw spectra and crystallographic data in repositories (e.g., Cambridge Structural Database) .

How can researchers optimize the synthesis of this compound for high-yield, scalable production?

Advanced Research Focus

Focus on green chemistry principles:

Q. Methodological Answer

- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, solvent ratio).

- Scale-Up Strategies : Perform kinetic studies to identify rate-limiting steps .

What strategies are effective for integrating multi-omics data in this compound’s pharmacological profiling?

Advanced Research Focus

Combine transcriptomics, proteomics, and metabolomics datasets using systems biology tools:

Q. Methodological Answer

- Data Harmonization : Normalize omics datasets with ComBat or similar algorithms.

- Machine Learning : Train random forest models to predict off-target effects .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Focus

Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability). Investigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.